2-Methyl-3-phenylprop-2-enoyl chloride

Descripción general

Descripción

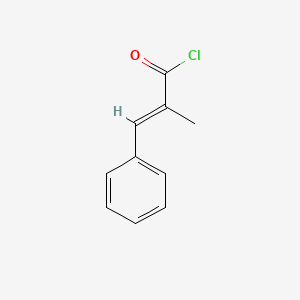

2-Methyl-3-phenylprop-2-enoyl chloride is an organic compound with the molecular formula C10H9ClO. It is a derivative of cinnamoyl chloride, featuring a phenyl group attached to a propenoyl chloride structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

2-Methyl-3-phenylprop-2-enoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-3-phenylprop-2-enoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, yielding this compound.

Análisis De Reacciones Químicas

2-Methyl-3-phenylprop-2-enoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-3-phenylprop-2-enoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methyl-3-phenylprop-2-enoyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized to produce:

- Amides and Hydrazones : The compound can react with amines and hydrazines to form amides and hydrazones, which are crucial in drug development.

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Amide Formation | N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enamide | 85 |

| Hydrazone Formation | 2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide | 78 |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Notable applications include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for new antibiotics.

- Antitumor Activity : Studies have shown that compounds containing the 2-methyl-3-phenylprop-2-enoyl moiety can inhibit cancer cell proliferation .

Case Study: Antitumor Activity

A recent study evaluated a series of derivatives based on this compound for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics, suggesting their potential as novel anticancer agents .

Material Science

In material science, this compound is used to develop advanced polymers and materials due to its ability to participate in polymerization reactions.

| Application Area | Material Type | Properties |

|---|---|---|

| Polymer Chemistry | Thermosetting Resins | High thermal stability |

| Coatings | Protective Coatings | Enhanced durability and adhesion |

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-phenylprop-2-enoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparación Con Compuestos Similares

2-Methyl-3-phenylprop-2-enoyl chloride can be compared with other acyl chlorides such as benzoyl chloride and cinnamoyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride group, this compound is unique due to the presence of a methyl group at the alpha position, which can influence its reactivity and the types of products formed in reactions.

Similar Compounds

- Benzoyl chloride

- Cinnamoyl chloride

- 2-Methylbenzoyl chloride

Actividad Biológica

2-Methyl-3-phenylprop-2-enoyl chloride, with the molecular formula , is an acyl chloride derivative that has garnered attention for its biological activity and potential therapeutic applications. This compound is characterized by its high reactivity due to the acyl chloride functional group, which makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a phenyl group attached to a propene backbone, along with a chlorine atom in the acyl chloride position. This configuration enhances its lipophilicity and reactivity, making it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClO |

| Molecular Weight | 182.63 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research.

Anticancer Properties

Several studies have demonstrated that derivatives of this compound possess antiproliferative effects against various cancer cell lines. For example, compounds synthesized from this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism underlying these effects may involve the modulation of cell signaling pathways related to proliferation and survival.

Case Study: Antiproliferative Activity

A study investigating the effects of this compound on human breast cancer cells (MCF-7) found that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity, which is crucial for various cellular processes. Additionally, the compound may induce oxidative stress, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Phenylprop-2-enoyl chloride | C10H9ClO | Exhibits similar biological activity |

| Benzoyl chloride | C7H5ClO | Widely used in organic synthesis |

| Cinnamoyl chloride | C9H7ClO | Known for flavoring applications |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Acylation Reactions : Utilizing acyl chlorides in the presence of Lewis acids.

- Friedel-Crafts Acylation : A common method where an aromatic compound reacts with an acyl chloride.

These methods allow for the efficient production of this compound while maintaining high purity levels.

Propiedades

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIRBFXXIZZLNG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.